Octyl (hydroxymethoxy)acetate
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Overview
Description
Octyl (hydroxymethoxy)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes an octyl group attached to a hydroxymethoxyacetate moiety. It is commonly used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (hydroxymethoxy)acetate involves the esterification of octanol with hydroxymethoxyacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as:
C8H17OH+HOCH2COOH→C8H17OCH2COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Octyl (hydroxymethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanol and hydroxymethoxyacetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanol and hydroxymethoxyacetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Octyl (hydroxymethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of octyl (hydroxymethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, facilitating the cleavage of the ester bond and resulting in the formation of the corresponding alcohol and acid. This process is essential in various biochemical pathways and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: Similar in structure but lacks the hydroxymethoxy group.
Octyl methoxycinnamate: Used in sunscreens, differs in its aromatic structure.
Octyl salicylate: Another ester used in sunscreens, with a salicylate moiety.
Uniqueness
Octyl (hydroxymethoxy)acetate is unique due to its hydroxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with enzymes or other molecular targets.
Properties
CAS No. |
89635-78-9 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
octyl 2-(hydroxymethoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-8-15-11(13)9-14-10-12/h12H,2-10H2,1H3 |
InChI Key |
LGDUMMRQCKJQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)COCO |
Origin of Product |
United States |
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